molecular formula C27H27N5O4S B11676817 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide

Cat. No.: B11676817
M. Wt: 517.6 g/mol
InChI Key: QRIVPJUEEHYWSJ-XAYXJRQQSA-N
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Description

“2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Introduction of the Sulfanyl Group: This step may involve the use of thiolating agents under controlled conditions.

    Condensation with Acetohydrazide: The final step involves the condensation of the triazole derivative with acetohydrazide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or other functional groups, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be investigated for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further research in drug development.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and may exhibit similar biological activities.

    Phenyl-Substituted Triazoles: Compounds with phenyl groups attached to the triazole ring, which may have comparable properties.

    Sulfanyl-Substituted Triazoles: These derivatives contain a sulfanyl group, similar to the compound .

Uniqueness

The uniqueness of “2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C27H27N5O4S

Molecular Weight

517.6 g/mol

IUPAC Name

2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide

InChI

InChI=1S/C27H27N5O4S/c1-4-22(18-10-13-21(33)14-11-18)28-29-25(34)17-37-27-31-30-26(32(27)20-8-6-5-7-9-20)19-12-15-23(35-2)24(16-19)36-3/h5-16,33H,4,17H2,1-3H3,(H,29,34)/b28-22+

InChI Key

QRIVPJUEEHYWSJ-XAYXJRQQSA-N

Isomeric SMILES

CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)/C4=CC=C(C=C4)O

Canonical SMILES

CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)O

Origin of Product

United States

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